molecular formula C10H6F3NOS2 B1330580 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 57669-54-2

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B1330580
CAS No.: 57669-54-2
M. Wt: 277.3 g/mol
InChI Key: AJEXEUDSGYIZHZ-UHFFFAOYSA-N
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Description

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-halo ketones or α-halo esters in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolidinone derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

Scientific Research Applications

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-one
  • 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-one

Uniqueness

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEXEUDSGYIZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313970
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57669-54-2
Record name 57669-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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